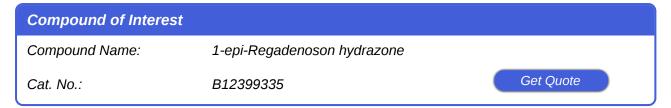


# A Comparative Guide to the Spectroscopic Data of Regadenoson Isomers and Impurities

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for regadenoson and its known isomers and impurities. The control of these related substances is critical for ensuring the quality, safety, and efficacy of regadenoson, an A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. This document summarizes key analytical data and experimental protocols to aid in the identification and characterization of these compounds.

## **Data Presentation: A Comparative Analysis**

The following tables summarize the key physical and spectroscopic characteristics of regadenoson and its primary impurities. It is important to note that detailed, publicly available spectroscopic data such as specific NMR chemical shifts and mass fragmentation patterns for many impurities are limited and often proprietary to the manufacturers of analytical standards. The information presented here is compiled from available scientific literature and supplier documentation.

Table 1: Physicochemical Properties of Regadenoson and Its Impurities



Compound Name	Molecular Formula	Molecular Weight ( g/mol )	CAS Number
Regadenoson	C15H18N8O5	390.35	313348-27-5
Impurity A (Ethyl Ester Impurity)	C16H19N7O6	405.37	313348-16-2
Impurity C (Deglycosylated Impurity)	C10H10N8O	258.25	1702334-23-3
Impurity D	C16H19N7O6	405.37	313348-16-2
Regadenoson Carboxylic Acid	C14H15N7O6	377.32	313348-29-7
2-Chloroadenosine	C10H12CIN5O4	301.69	146-77-0

Table 2: Spectroscopic Data Comparison

Note: Specific quantitative spectroscopic data for impurities are often found in Certificates of Analysis provided by commercial suppliers of reference standards and are not always publicly disclosed in scientific literature.



Compound	Spectroscopic Technique	Key Observations/Data
Regadenoson	<sup>1</sup> H NMR, <sup>13</sup> C NMR	The structure of regadenoson is confirmed by <sup>1</sup> H-NMR, <sup>13</sup> C-NMR, and mass spectrometry. [1]
Mass Spectrometry	Provides the molecular ion peak corresponding to its molecular weight.	
HPLC-UV	Main peak at a specific retention time under defined chromatographic conditions.	_
Impurity A	<sup>1</sup> H NMR, <sup>13</sup> C NMR	Expected to show signals corresponding to an ethyl group.
Mass Spectrometry	Molecular ion peak should correspond to a molecular weight of 405.37 g/mol .	
Impurity C	<sup>1</sup> H NMR, <sup>13</sup> C NMR	The $^1$ H NMR spectrum of Impurity C shows a singlet at $\delta$ 1.87 ppm, confirming the methyl protons of an acetyl group, in addition to other signals.[2] The structure is further confirmed by $^{13}$ C NMR and mass analysis.[2]
Mass Spectrometry	Molecular ion peak should correspond to a molecular weight of 258.25 g/mol .	
Impurity D	<sup>1</sup> H NMR, <sup>13</sup> C NMR	Characterized as 1-(6-amino- 9H-purin-2-yl)-N-methyl-1H- pyrazole-4-carboxamide.[2]



HPLC	Observed at a relative retention time (RRT) of 0.89 with respect to regadenoson.	
Regadenoson Carboxylic Acid	<sup>1</sup> H NMR, <sup>13</sup> C NMR	Expected to lack the signals for the methylamino group and show a carboxylic acid proton signal.
Mass Spectrometry	Molecular ion peak should correspond to a molecular weight of 377.32 g/mol .	
2-Chloroadenosine	HPLC-UV	Can be separated from regadenoson and its other impurities using a validated RP-HPLC method.

## **Experimental Protocols**

The characterization and quantification of regadenoson and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC). The following protocols are based on methods described in the scientific literature for the analysis of regadenoson and its related substances.

- 1. RP-HPLC Method for the Determination of Regadenoson and its Impurities[3]
- Instrumentation: A gradient HPLC system with a UV detector.
- Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 μm particle size (or equivalent).
- Mobile Phase A (Buffer): 1.0 mL of Methane Sulfonic Acid in 1000 mL of water.
- Mobile Phase B: Acetonitrile.
- Diluent: Dimethyl Sulfoxide (DMSO).
- Flow Rate: 0.8 mL/min.



Detector Wavelength: 272 nm.

Column Temperature: 30°C.

Injection Volume: 5 μL.

Run Time: 55 minutes.

• Expected Retention Time for Regadenoson: Approximately 17.1 minutes.

2. Forced Degradation Studies[4]

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. These studies typically involve subjecting the drug substance to stress conditions as per ICH guidelines (Q1A(R2)).

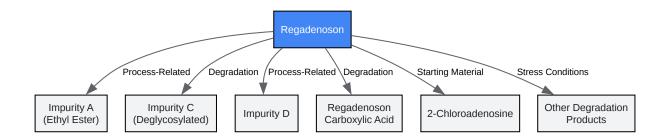
- Acid Hydrolysis: Regadenoson shows significant degradation under acidic conditions.
- Base Hydrolysis: Rapid degradation is observed upon exposure to basic conditions.
- Oxidative Degradation: Significant degradation occurs under oxidative stress.
- Thermal and Photolytic Stress: Regadenoson is reported to be relatively stable under thermal and photolytic stress conditions.

Five novel degradation products were identified through forced degradation studies, and their structures were characterized using IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass spectra.[4]

## **Mandatory Visualizations**

Diagram 1: Relationship between Regadenoson and its Impurities



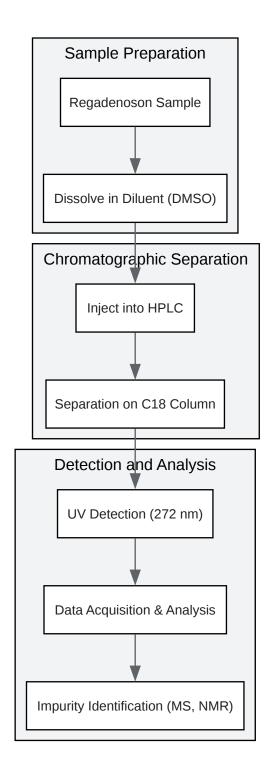


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Caption: Relationship between Regadenoson and its impurities.

Diagram 2: Experimental Workflow for Impurity Analysis





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Caption: A typical experimental workflow for regadenoson impurity analysis.



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